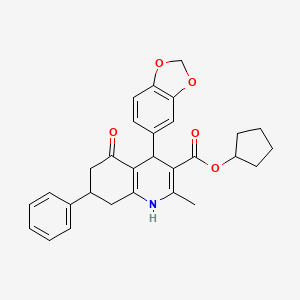![molecular formula C12H20N4O2 B5149539 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone, also known as DMAMCL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMAMCL is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). CDK2 is a key regulator of the cell cycle, and its inhibition by 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone leads to cell cycle arrest and apoptosis. GSK-3β is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β by 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone leads to reduced inflammation and improved insulin sensitivity.
Biochemical and Physiological Effects:
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Furthermore, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to inhibit the replication of the hepatitis C virus, making it a potential antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It has also been shown to have low toxicity in animal models, making it a potential therapeutic agent. However, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, its potential side effects and long-term effects are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone. One direction is to further investigate its mechanism of action, particularly its effects on CDK2 and GSK-3β. Another direction is to study its potential therapeutic applications, particularly in cancer and viral diseases. Furthermore, future research could investigate the potential side effects and long-term effects of 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone, as well as its interactions with other drugs.
Synthesemethoden
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been synthesized through various methods, including the reaction of 4-morpholinylacetonitrile with dimethylamino ethyl chloride, the reaction of 4-morpholinylacetonitrile with ethyl chloroformate, and the reaction of 4-morpholinylacetonitrile with chloroacetyl chloride. These methods have been optimized to produce 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone in high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has also been studied for its antiviral properties, as it has been shown to inhibit the replication of the hepatitis C virus. Furthermore, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been studied for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)11-9-12(17)16(13-10-11)4-3-15-5-7-18-8-6-15/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRQAJBHSQDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)

![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
![ethyl 3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5149549.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5149553.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5149554.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B5149561.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5149562.png)